molecular formula C16H9ClN4O7S2 B2501374 2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide CAS No. 349615-36-7

2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

Cat. No. B2501374
CAS RN: 349615-36-7
M. Wt: 468.84
InChI Key: MXQMWIKMLYOSMU-UHFFFAOYSA-N
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Description

“2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide” are not explicitly available .

Scientific Research Applications

Antibacterial Activity

This compound has shown potential as an antibacterial agent. The thiazole ring in its structure is known for its ability to inhibit bacterial growth by interfering with bacterial DNA synthesis and cell wall formation . This makes it a candidate for developing new antibiotics, especially against resistant bacterial strains.

Anticancer Properties

Research indicates that compounds containing thiazole rings can exhibit significant anticancer activity . The nitro and sulfonyl groups in this compound may enhance its ability to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

Anti-inflammatory Effects

The compound’s structure suggests it could have anti-inflammatory properties. Thiazole derivatives have been studied for their ability to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX) enzymes . This could lead to the development of new anti-inflammatory drugs.

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes. The presence of the nitro and sulfonyl groups can enhance its binding affinity to enzyme active sites, potentially inhibiting enzymes like topoisomerases, which are crucial for DNA replication and cell division .

Antifungal Activity

Thiazole derivatives, including this compound, have been explored for their antifungal properties. They can disrupt fungal cell membranes and inhibit the synthesis of essential fungal components, making them effective against a range of fungal infections .

Antiviral Applications

The compound’s unique structure may also offer antiviral properties. Thiazole-containing compounds have been investigated for their ability to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .

Neuroprotective Effects

There is potential for this compound to be used in neuroprotective applications. Thiazole derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Agricultural Applications

In agriculture, this compound could be used as a pesticide or herbicide. Its ability to inhibit the growth of bacteria, fungi, and possibly even pests, makes it a valuable tool for protecting crops and improving agricultural yields .

These applications highlight the versatility and potential of 2-chloro-5-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide in various fields of scientific research.

MDPI - Thiazole: A Versatile Standalone Moiety SpringerOpen - Biological Potential of Indole Derivatives SpringerLink - Thiazoles: Diverse Biological Activities

Safety and Hazards

The safety and hazards associated with “2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide” are not explicitly available .

properties

IUPAC Name

2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O7S2/c17-13-6-3-10(21(25)26)7-12(13)15(22)19-16-18-8-14(29-16)30(27,28)11-4-1-9(2-5-11)20(23)24/h1-8H,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQMWIKMLYOSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

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